molecular formula C13H7BrCl2FNO B10976509 N-(4-bromo-2-fluorophenyl)-2,6-dichlorobenzamide

N-(4-bromo-2-fluorophenyl)-2,6-dichlorobenzamide

Cat. No.: B10976509
M. Wt: 363.0 g/mol
InChI Key: XFHAUSWKGNHGSE-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2,6-dichlorobenzamide, with the chemical formula C13H9BrCl2FNO, is a synthetic compound. Its molecular weight is approximately 294.12 g/mol. The IUPAC Standard InChI for this compound is: InChI=1S/C13H9BrCl2FNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10. It belongs to the class of benzamides and contains both bromine and fluorine substituents on the phenyl ring .

Preparation Methods

Industrial Production Methods: Industrial-scale production methods for this compound are proprietary and may not be publicly disclosed. it is likely that manufacturers employ efficient and scalable synthetic routes to meet commercial demand.

Chemical Reactions Analysis

Reactivity: N-(4-bromo-2-fluorophenyl)-2,6-dichlorobenzamide may undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms make it susceptible to nucleophilic substitution reactions.

    Reduction Reactions: Reduction of the carbonyl group (amide functionality) could yield different derivatives.

    Oxidation Reactions: Oxidation of the benzamide ring could lead to new functional groups.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example:

    Bromination: NBS (N-bromosuccinimide) or other brominating agents.

    Fluorination: Selective fluorinating agents.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO).

Major Products: The major products formed during these reactions would include various derivatives of this compound, each with distinct properties.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2,6-dichlorobenzamide finds applications in:

    Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.

    Biological Studies: Researchers explore its interactions with biological targets.

    Materials Science: It could be used in the synthesis of functional materials.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely involves interactions with specific cellular targets, affecting pathways relevant to its applications.

Comparison with Similar Compounds

While detailed comparisons are scarce, N-(4-bromo-2-fluorophenyl)-2,6-dichlorobenzamide stands out due to its combination of bromine, fluorine, and dichloro substituents. Similar compounds include N-(4-bromophenyl)acetamide (CAS: 103-88-8), which lacks the fluorine atom . More comprehensive comparisons require further investigation.

Properties

Molecular Formula

C13H7BrCl2FNO

Molecular Weight

363.0 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2,6-dichlorobenzamide

InChI

InChI=1S/C13H7BrCl2FNO/c14-7-4-5-11(10(17)6-7)18-13(19)12-8(15)2-1-3-9(12)16/h1-6H,(H,18,19)

InChI Key

XFHAUSWKGNHGSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C=C(C=C2)Br)F)Cl

Origin of Product

United States

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